7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
7-[(4-bromophenyl)methylsulfanyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5OS/c1-25-15-8-6-14(7-9-15)24-17-16(22-23-24)18(21-11-20-17)26-10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZXBRYBOQSOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromobenzylthio Group: This step involves the nucleophilic substitution reaction where a 4-bromobenzylthiol is reacted with the triazolopyrimidine core.
Attachment of the 4-methoxyphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, 7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine serves as a versatile building block for the creation of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and pathways, facilitating advancements in synthetic methodologies.
Biology
This compound has shown potential as a bioactive molecule in biological research:
- Enzyme Inhibition: It can interact with specific enzymes, potentially inhibiting their activity and altering biochemical pathways.
- Receptor Binding: The compound may bind to various receptors, influencing cellular signaling processes and offering insights into drug-receptor interactions.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic potential:
- Cancer Therapy: Preliminary studies suggest it may have anti-tumor properties by targeting specific cancer-related pathways.
- Drug Development: The compound could serve as a lead structure for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In industrial applications, this compound can be utilized in:
- Material Science: Its unique chemical properties may allow for the development of new materials with specific functionalities.
- Catalysis: The compound's structure could facilitate its use as a catalyst in various chemical reactions.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Biological Activity Assessment:
-
Synthesis and Characterization:
- Research focused on optimizing synthetic routes for higher yields and purity. Advanced techniques such as continuous flow reactors were employed to enhance production efficiency .
- Pharmacological Studies:
Mechanism of Action
The mechanism of action of 7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Table 1: Key Triazolopyrimidine Derivatives and Their Properties
Antimycobacterial and Antimicrobial Activity
- Chloro and Furyl Substituents (Position 7): The 7-chloro and 7-furyl derivatives of 3-(4-methoxyphenyl)triazolopyrimidine demonstrated moderate antimycobacterial activity, likely due to their ability to disrupt mycobacterial enzyme systems.
- Propylthio and Piperazinyl Groups : Compounds with 7-piperazinyl and 5-propylthio substitutions (e.g., from ) showed undefined activity but highlighted the role of sulfur-containing groups in modulating solubility and membrane permeability .
Enzyme Inhibition and Anticancer Potential
- Benzo[d]oxazol-2-ylthio Substituents : Derivatives like 9b–9e () exhibited dual inhibition of EZH2 and HDACs, critical targets in epigenetic cancer therapy. The benzoxazole-thioether group likely enhances binding to zinc-dependent enzyme active sites .
- Adenosine Receptor Antagonism: 2-Substituted triazolopyrimidines (e.g., 2-aryl derivatives in ) showed potent adenosine receptor antagonism, with activity influenced by electron-withdrawing substituents (e.g., nitro groups) at the 2-position .
Antiplatelet and Antibacterial Activity
- Cyclopentyl and Cyclopropylamino Groups: Ticagrelor analogs () with cyclopentyl-diol and cyclopropylamino substituents demonstrated antiplatelet activity by targeting P2Y12 receptors. The propylthio group at position 5 enhanced metabolic stability .
Toxicity and Selectivity
- Low Toxicity : 3-Alkyl/aryl-substituted triazolopyrimidine diones exhibited low cytotoxicity in CCRF-HSB-2 and KB cell lines, making them promising for anticancer applications .
- Substituent-Dependent Selectivity: Fluorobenzyl and morpholino groups () improved selectivity for kinase targets, likely due to optimized hydrogen-bonding interactions .
Biological Activity
7-((4-bromobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound features a triazolopyrimidine core, which is recognized for its significant interactions with various biological targets. The presence of the 4-bromobenzylthio group and the 4-methoxyphenyl substituent enhances its reactivity and biological profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Formula
The molecular formula for this compound is .
Antimicrobial Properties
Research indicates that compounds within the triazolopyrimidine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazolopyrimidine can effectively inhibit various bacterial strains and fungi. The specific compound has been evaluated for its potential as an antimycobacterial agent , demonstrating promising results against Mycobacterium tuberculosis in preliminary assays.
Anticancer Activity
This compound has also been investigated for its anticancer properties . The compound's mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation. For example, it has been suggested that this compound may target the c-Met receptor tyrosine kinase, which plays a critical role in tumor growth and metastasis .
Case Study: c-Met Inhibition
In a study focusing on c-Met inhibitors, compounds similar to this compound were shown to exhibit IC50 values in the low nanomolar range against c-Met. This suggests that modifications to the triazolopyrimidine core can enhance potency against cancer cells expressing high levels of c-Met .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes. The presence of the bromine atom in the 4-bromobenzyl group is believed to enhance binding affinity to enzyme active sites due to increased hydrophobic interactions and potential halogen bonding.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Triazolopyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Introduction of 4-Bromobenzylthio Group : Nucleophilic substitution reactions are employed where a 4-bromobenzylthiol reacts with the triazolopyrimidine core.
- Attachment of 4-Methoxyphenyl Group : This can be performed using coupling reactions such as Suzuki or Heck coupling with suitable catalysts.
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 7-((4-chlorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | Antimicrobial | Chlorine substituent may alter lipophilicity |
| 7-((phenethyl)thio)-3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | Anticancer | Different steric effects on enzyme interaction |
Q & A
Basic: What synthetic methodologies are established for preparing this triazolopyrimidine derivative?
Answer:
The compound can be synthesized via oxidative cyclization of hydrazine intermediates. A representative approach involves using sodium hypochlorite (NaOCl) as a green oxidant in ethanol at room temperature, yielding the triazole ring via intramolecular cyclization . Key parameters include reaction time (3–5 hours), solvent choice (polar aprotic solvents improve regioselectivity), and stoichiometry of the oxidant. Characterization typically employs / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for the triazole ring substituents be resolved?
Answer:
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from dynamic effects like tautomerism or solvent interactions. To resolve this:
- Perform variable-temperature NMR to detect tautomeric equilibria .
- Compare crystallographic data (e.g., bond lengths and angles) with DFT-optimized structures to validate the dominant tautomer .
- Use -labeled NMR to confirm nitrogen hybridization states in the triazole ring .
Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
Common assays include:
- Anticancer: MTT assay against cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity .
- Antimicrobial: Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme inhibition: Fluorescence-based assays targeting kinases or phosphodiesterases, leveraging the triazole’s metal-coordination capability .
Advanced: How can contradictory results in enzyme inhibition (e.g., IC50_{50}50 variability) be systematically addressed?
Answer:
Variability may stem from assay conditions (e.g., buffer pH, co-solvents) or compound stability. Mitigation strategies:
- Conduct stability studies (HPLC monitoring) to rule out degradation .
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics independently of fluorescence artifacts .
- Compare results across multiple enzyme isoforms (e.g., PDE4 vs. PDE5) to identify selectivity patterns .
Basic: What computational tools are recommended for predicting the compound’s reactivity and electronic properties?
Answer:
- Reactivity: DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Solubility: COSMO-RS simulations to estimate log and solubility in biological matrices .
- Docking: AutoDock Vina or Schrödinger Suite for preliminary binding mode analysis against target proteins .
Advanced: How can regiochemical by-products during synthesis be minimized?
Answer:
By-products often arise from competing cyclization pathways. Optimization steps:
- Use sterically hindered bases (e.g., DIPEA) to control deprotonation sites during cyclization .
- Introduce directing groups (e.g., methoxy or bromo substituents) to bias ring closure .
- Monitor reaction progress via in-situ IR to detect intermediates and adjust temperature/pH dynamically .
Basic: What crystallographic parameters are critical for confirming the compound’s solid-state structure?
Answer:
- Key indicators: R factor (<0.05), mean C–C bond length (≈1.395 Å), and torsion angles to validate planarity of the triazole-pyrimidine core .
- Hydrogen bonding: Identify intermolecular interactions (e.g., N–H···S) that stabilize the crystal lattice .
Advanced: How can metabolic instability (e.g., rapid hepatic clearance) be mitigated in preclinical studies?
Answer:
- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) at the 4-methoxyphenyl or bromobenzyl positions .
- Cytochrome P450 inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic assays to identify metabolic hotspots .
- Microsomal stability assays: Use liver microsomes to map phase I/II metabolism and guide structural modifications .
Basic: What analytical techniques are used to assess purity and stability?
Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantifying impurities .
- Thermogravimetric analysis (TGA): Determine decomposition temperatures under nitrogen atmosphere .
- Forced degradation: Expose the compound to heat, light, and humidity to identify degradation pathways .
Advanced: How can conflicting SAR data for substituent effects on bioactivity be rationalized?
Answer:
- Multivariate analysis: Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with IC values .
- Crystallographic overlay: Superimpose active/inactive analogs in protein binding pockets to identify critical pharmacophoric features .
- Free-Wilson analysis: Deconstruct substituent contributions to activity additively, accounting for synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
